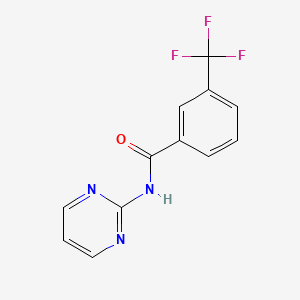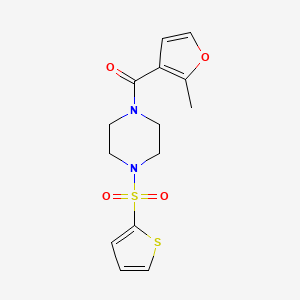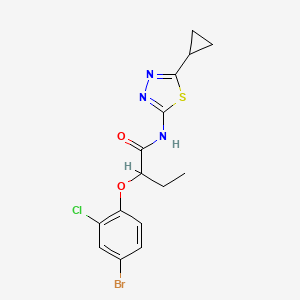
N-2-pyrimidinyl-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-2-pyrimidinyl-3-(trifluoromethyl)benzamide (also known as A-769662) is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining energy homeostasis in cells. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
Mécanisme D'action
AMPK is a heterotrimeric protein complex consisting of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated by an increase in the AMP/ATP ratio, which occurs under conditions of cellular stress such as low glucose or oxygen levels. Activation of AMPK leads to the phosphorylation of various downstream targets involved in energy metabolism.
A-769662 is a direct activator of AMPK that binds to the γ subunit of the complex. Binding of A-769662 induces a conformational change in the γ subunit, leading to increased phosphorylation of the α subunit and activation of AMPK. A-769662 has been shown to be more potent than the natural AMPK activator AMP in vitro.
Biochemical and Physiological Effects:
Activation of AMPK by A-769662 leads to various biochemical and physiological effects. In hepatocytes, A-769662 increases glucose uptake and glycogen synthesis. In adipocytes, A-769662 increases fatty acid oxidation and glucose uptake. In muscle cells, A-769662 increases glucose uptake and mitochondrial biogenesis.
In addition to its metabolic effects, A-769662 has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and to reduce inflammation in a mouse model of colitis.
Avantages Et Limitations Des Expériences En Laboratoire
A-769662 has several advantages as a research tool. It is a specific activator of AMPK that can be used to study the downstream effects of AMPK activation. It is also more potent than the natural AMPK activator AMP, making it a useful tool for studying the effects of AMPK activation at lower concentrations.
However, there are also some limitations to the use of A-769662 in lab experiments. One limitation is that it is a small molecule that can be difficult to deliver to cells in vivo. Another limitation is that it is not a natural activator of AMPK, so its effects may not fully reflect the physiological effects of AMPK activation.
Orientations Futures
There are several future directions for research on A-769662. One direction is to investigate its potential therapeutic applications in the treatment of metabolic disorders and cancer. Another direction is to study its mechanism of action in more detail, particularly in cancer cells. Additionally, there is a need for the development of more potent and specific AMPK activators that can be used as research tools and potential therapeutics.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential therapeutic applications. It has been shown to activate AMPK in a dose-dependent manner in various cell types, including hepatocytes, adipocytes, and muscle cells. Activation of AMPK by A-769662 leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. These effects make A-769662 a promising candidate for the treatment of metabolic disorders such as diabetes and obesity.
In addition to metabolic disorders, A-769662 has also been investigated for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and prostate cancer. The mechanism of action of A-769662 in cancer cells is not fully understood, but it has been suggested that it may induce apoptosis and inhibit cell proliferation.
Propriétés
IUPAC Name |
N-pyrimidin-2-yl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)9-4-1-3-8(7-9)10(19)18-11-16-5-2-6-17-11/h1-7H,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIRARZPTCUIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4184348.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4184367.png)
![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4184374.png)
![N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide](/img/structure/B4184388.png)
![2-(2-bromophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4184392.png)

![5-(5-ethyl-2-thienyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4184418.png)
![ethyl 4-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4184432.png)
![1-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4184437.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide](/img/structure/B4184441.png)
![N-[1-(3,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4184450.png)

![N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4184464.png)
![1-(methylsulfonyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184466.png)
